N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent such as ethanol, which promotes the formation of the desired pyrazolopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with potential biological activity.
Scientific Research Applications
N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
- 1-Aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives
Uniqueness
N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific pyrazolopyrimidine scaffold, which imparts distinct biological activity. Its ability to selectively inhibit CDK2 sets it apart from other similar compounds, making it a valuable candidate for further research and development in therapeutic applications.
Properties
Molecular Formula |
C19H17ClN6 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-12-10-13(20)8-9-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
VUDFVBZTRGWGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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